4-Chloro-2-nitrobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

-Chloro-2-nitrobenzoyl chloride has been employed as a versatile building block in the synthesis of various organic compounds. Its reactive acyl chloride functionality allows it to participate in numerous reactions, including:

- Acylation: This reaction involves the introduction of an acyl group (derived from 4-chloro-2-nitrobenzoyl chloride) onto a nucleophile, such as an alcohol, amine, or thiol. This strategy has been utilized to prepare various esters, amides, and thioesters with diverse functionalities, expanding the range of accessible molecules for further studies. ()

- Claisen condensation: This reaction condenses two carbonyl compounds, often an ester and a ketone or aldehyde, to form a β-ketoester or β-diketone. 4-Chloro-2-nitrobenzoyl chloride can act as the ester component, enabling the synthesis of structurally complex molecules with potential applications in drug discovery and material science. ()

Specific Examples:

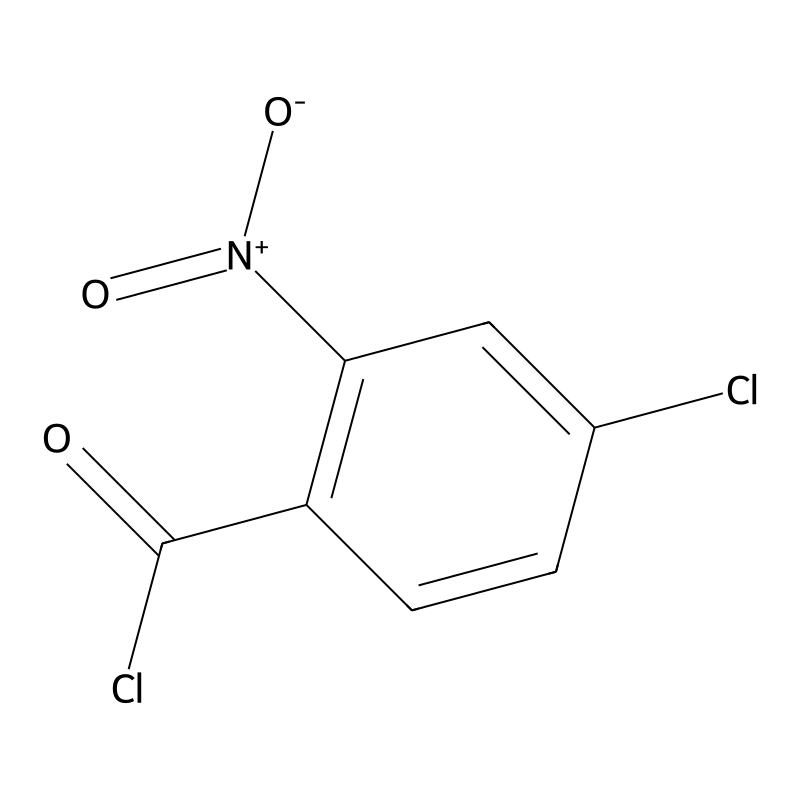

4-Chloro-2-nitrobenzoyl chloride is an aromatic acyl chloride characterized by the presence of both a chloro and a nitro group on the benzene ring. Its chemical formula is C7H4ClNO3, and it has a molecular weight of approximately 185.56 g/mol. This compound is notable for its reactivity due to the presence of the acyl chloride functional group, which makes it a useful intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

4-Chloro-2-nitrobenzoyl chloride itself does not have a known mechanism of action in biological systems. Its primary use is as a chemical reagent.

4-Chloro-2-nitrobenzoyl chloride is a corrosive and irritant compound.

- Safety Hazards:

- Skin and eye contact can cause severe irritation and burns.

- Inhalation can irritate the respiratory tract.

- Chronic exposure may cause skin sensitization.

- Chemical Hazards:

- Reacts violently with water to release hydrochloric acid fumes.

- Reacts with alcohols, phenols, and amines, liberating heat.

- Nucleophilic Acyl Substitution: Reacts with nucleophiles such as alcohols or amines to form esters or amides, respectively.

- Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-nitrobenzoic acid.

- Thermal Decomposition: Like other nitro-substituted acyl chlorides, it may decompose violently under heat, producing toxic gases such as hydrogen chloride and nitrogen oxides .

Several methods exist for synthesizing 4-chloro-2-nitrobenzoyl chloride:

- Chlorination of 2-Nitrobenzoic Acid: This method involves treating 2-nitrobenzoic acid with thionyl chloride in the presence of a catalyst like N,N-dimethylformamide. The reaction typically yields 4-chloro-2-nitrobenzoyl chloride along with by-products such as hydrogen chloride and sulfur dioxide .

- Reaction with Phosphorus Pentachloride: Heating 4-chloro-2-nitrobenzoic acid with phosphorus pentachloride is another effective method for producing this compound .

4-Chloro-2-nitrobenzoyl chloride serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceutical Synthesis: It is utilized in the production of various pharmaceutical compounds, including diuretics and other therapeutic agents.

- Agrochemicals: The compound is also important in developing pesticides and herbicides.

- Dyes and Pigments: It can be used in synthesizing dyes due to its reactive nature.

Interaction studies involving 4-chloro-2-nitrobenzoyl chloride primarily focus on its reactivity with various nucleophiles. For instance, studies have shown that it reacts readily with amines to form corresponding amides, which can be further explored for their biological activities. Additionally, research into its thermal stability has highlighted safety concerns during handling and storage due to potential explosive decomposition under certain conditions .

Several compounds share structural similarities with 4-chloro-2-nitrobenzoyl chloride. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Nitrobenzoyl Chloride | C7H4ClNO3 | Similar acyl chloride structure; used in dye synthesis |

| 2-Nitrobenzoyl Chloride | C7H6ClNO3 | Different positioning of nitro group; less reactive |

| 3-Chloro-4-nitrobenzoic Acid | C7H5ClN2O4 | Contains a carboxylic acid group; more stable |

| 4-Chlorobenzoyl Chloride | C7H5ClO | Lacks nitro group; used in different synthetic routes |

The uniqueness of 4-chloro-2-nitrobenzoyl chloride lies in its specific combination of functional groups that enhance its reactivity and applicability in various chemical syntheses.

4-Chloro-2-nitrobenzoyl chloride (CAS: 41995-04-4) is an aromatic acyl chloride with the molecular formula C₇H₃Cl₂NO₃ and a molecular weight of 220.01 g/mol. Its IUPAC name derives from the benzoyl chloride backbone substituted with a nitro group (-NO₂) at the 2-position and a chlorine atom (-Cl) at the 4-position. Alternative designations include 4-chloro-2-nitrobenzoyl chloride and 2-nitro-4-chlorobenzoyl chloride, reflecting the substituents' positions on the benzene ring.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 41995-04-4 |

| Molecular Formula | C₇H₃Cl₂NO₃ |

| IUPAC Name | 4-Chloro-2-nitrobenzoyl chloride |

| SMILES | C1=CC(=C(C=C1Cl)N+[O-])C(=O)Cl |

| InChI Key | MMJYSVRCFSCVCI-UHFFFAOYSA-N |

Structural Features and Isomerism

The compound features a planar benzene ring with three substituents:

- A chlorine atom at position 4,

- A nitro group at position 2,

- A reactive acyl chloride (-COCl) at position 1.

Positional isomerism is evident in related compounds. For example:

- 2-Chloro-4-nitrobenzoyl chloride swaps the nitro and chloro groups.

- 4-Chloro-3-nitrobenzoyl chloride shifts the nitro group to position 3.

The nitro group’s electron-withdrawing nature directs electrophilic substitution to the meta position relative to itself, while the acyl chloride group enhances reactivity toward nucleophiles.

Historical Context and Discovery

4-Chloro-2-nitrobenzoyl chloride emerged from mid-20th-century efforts to synthesize nitro-substituted benzoyl chlorides for dye and pharmaceutical intermediates. Early syntheses involved nitration of chlorobenzoyl chlorides or chlorination of nitrobenzoyl derivatives. Advances in regioselective nitration and chlorination techniques enabled the isolation of this isomer with high purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance

Nuclear Magnetic Resonance spectroscopy provides critical structural information for 4-Chloro-2-nitrobenzoyl chloride through both proton and carbon analyses [1] [2]. The proton Nuclear Magnetic Resonance spectrum reveals three distinct aromatic protons in the 7.5-8.5 parts per million region, consistent with the trisubstituted benzene ring structure [1]. The chemical shifts and coupling patterns reflect the electron-withdrawing effects of both the nitro group and the chlorine substituent, which deshield the aromatic protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy shows the carbonyl carbon of the acyl chloride functionality appearing around 165 parts per million [2]. This chemical shift is characteristic of acyl chloride carbonyls and confirms the presence of the reactive carbonyl group. The aromatic carbons appear in their expected regions, with the substituted carbons showing appropriate chemical shifts reflecting the electronic effects of the substituents .

The Nuclear Magnetic Resonance data demonstrates the compound's structural integrity and provides verification of the substitution pattern on the benzene ring [1] [2]. These spectroscopic characteristics are essential for confirming the identity and purity of synthesized material.

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals several characteristic absorption bands that provide definitive structural confirmation [4] [5] [6]. The most prominent feature is the carbonyl stretch of the acyl chloride appearing at 1730-1750 wavenumbers, which is diagnostic for this functional group [4]. The nitro group exhibits two characteristic bands: an asymmetric stretch at 1545-1600 wavenumbers and a symmetric stretch at 1300-1400 wavenumbers [5]. These dual nitro absorptions are consistent with the electron-withdrawing nature of this substituent.

Additional important infrared features include aromatic Carbon-Hydrogen stretching at 3000-3100 wavenumbers and Carbon-Chlorine stretching at 700-800 wavenumbers [5]. The infrared spectrum provides clear evidence for all major functional groups present in the molecule.

Raman spectroscopy complements infrared analysis by providing additional vibrational information [7] [8]. The Raman spectrum shows characteristic bands that confirm the molecular structure and can be particularly useful for studying solid-state properties. Combined theoretical and experimental Raman studies of related compounds have demonstrated excellent agreement between observed and calculated frequencies [7].

The vibrational spectroscopic data collectively provide comprehensive structural confirmation and can be used for quality control and identification purposes [4] [5] [7].

Mass Spectrometry

Mass spectrometry analysis of 4-Chloro-2-nitrobenzoyl chloride provides molecular weight confirmation and structural insights through fragmentation patterns [9] [10]. The molecular ion peak appears at mass-to-charge ratio 220, corresponding to the expected molecular weight [9]. A characteristic feature is the chlorine isotope pattern, where the molecular ion plus two peak reflects the natural abundance of chlorine-37, providing definitive evidence for the presence of two chlorine atoms in the molecule [11].

Electron ionization mass spectrometry typically shows fragmentation patterns involving loss of chlorine atoms and nitro groups [9] . Common fragment ions include peaks corresponding to the loss of chlorine (mass-to-charge ratio 185) and subsequent fragmentation of the aromatic system. These fragmentation patterns are consistent with the electron-withdrawing nature of the substituents and provide structural confirmation [10].

The mass spectrometric data serves as a definitive identification tool and can be used to monitor reaction progress and assess purity in synthetic applications [9] .

Chromatographic Techniques

Gas chromatography is extensively used for purity determination of 4-Chloro-2-nitrobenzoyl chloride [13] [14]. Commercial suppliers typically specify purity levels exceeding 98 percent as determined by gas chromatographic analysis [15] [13]. The technique requires careful temperature control due to the compound's thermal sensitivity, but provides excellent separation and quantification capabilities.

High Performance Liquid Chromatography offers superior analysis capabilities, particularly using reverse-phase conditions [16] [17]. The compound can be effectively analyzed using Carbon-18 columns with acetonitrile-water mobile phases [16]. For mass spectrometry-compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid [16] [17]. The method is scalable and suitable for preparative separations when isolating impurities or conducting purification procedures.

Thin Layer Chromatography provides a rapid monitoring technique for synthetic reactions involving this compound [16]. The compound is ultraviolet-active, making visualization straightforward on silica gel plates. This technique is particularly valuable for reaction monitoring and preliminary purity assessment.

These chromatographic methods collectively provide comprehensive analytical capabilities for quality control, purity assessment, and structural confirmation [14] [18] [16].

Thermodynamic and Kinetic Properties

The thermal properties of 4-Chloro-2-nitrobenzoyl chloride reflect its structural characteristics and substituent effects [19] [20] [21]. While specific melting point data for this compound is limited, related isomers provide insight into expected thermal behavior. The 2-chloro-4-nitrobenzoyl chloride isomer has a melting point of 26 degrees Celsius [19] [20], suggesting similar thermal properties for the 4-chloro-2-nitro isomer.

Thermodynamic calculations using the Joback method provide estimated properties including heat of formation, heat of vaporization, and critical constants [21]. The predicted heat of formation in the gas phase is approximately negative 129 kilojoules per mole, while the heat of vaporization is estimated at 66.9 kilojoules per mole [21]. The critical temperature is predicted to be 941 Kelvin with a critical pressure of 3966 kilopascals [21].

Kinetic properties are influenced by the electron-withdrawing effects of both the nitro and chlorine substituents . These groups affect reaction rates in nucleophilic substitution reactions and other transformations. The compound exhibits moisture sensitivity, requiring careful handling and storage under inert atmosphere conditions [20].

Thermal stability studies of related nitrobenzoyl chlorides indicate temperature-dependent decomposition behavior [23]. The decomposition reactions are strongly condition-dependent, with heating rate playing a preponderant role in the decomposition pathway [23]. This thermal sensitivity requires careful temperature control during synthetic and analytical procedures.

Crystallographic Studies

While specific crystallographic data for 4-Chloro-2-nitrobenzoyl chloride is limited, studies of closely related compounds provide structural insights [24] [25] [26]. Crystal structure analysis of 4-nitrobenzoyl chloride reveals a monoclinic crystal system with space group P 1 21/n 1 [24]. The unit cell parameters include a = 3.7993 Ångströms, b = 12.8169 Ångströms, and c = 7.9561 Ångströms, with β = 101.052 degrees [24].

Structural features observed in related nitrobenzoyl compounds include planar aromatic systems with specific dihedral angles between functional groups [27]. In crystalline environments, these compounds often exhibit hydrogen bonding interactions involving the nitro oxygen atoms and aromatic hydrogen atoms [28] [29].

Disorder phenomena have been observed in some nitrobenzoyl chloride structures, where molecules can adopt different orientations within the crystal lattice [25]. This structural flexibility can influence physical properties and requires careful consideration during crystallographic analysis.

The molecular geometry is characterized by the planar aromatic ring with substituents showing specific orientations determined by electronic and steric effects [26] [27]. These structural parameters are crucial for understanding reactivity patterns and intermolecular interactions in both solution and solid phases.

Crystal packing studies reveal how molecular interactions influence bulk properties such as melting point, solubility, and thermal stability [30] [28]. Understanding these crystallographic features is essential for predicting behavior in various chemical environments and applications.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| 1H Nuclear Magnetic Resonance | 7.5-8.5 ppm region | Three aromatic protons [1] |

| 13C Nuclear Magnetic Resonance | ~165 ppm | Acyl chloride carbonyl [2] |

| Infrared Spectroscopy | 1730-1750 cm⁻¹ | Carbonyl stretch [4] |

| Infrared Spectroscopy | 1545-1600, 1300-1400 cm⁻¹ | Nitro group vibrations [5] |

| Mass Spectrometry | m/z 220 | Molecular ion with Cl pattern [9] |

| Property | Value/Characteristic | Reference |

|---|---|---|

| Molecular Formula | C₇H₃Cl₂NO₃ | [31] [32] |

| Molecular Weight | 220.01 g/mol | [31] [32] |

| Physical State | Solid at room temperature | [15] [13] |

| Purity (Commercial) | >98% by gas chromatography | [15] [13] |

| Stability | Moisture sensitive | [19] [20] |